Benzenemethanol, 3-fluoro-4-(4-morpholinyl)-
Description
Its molecular formula is C₁₀H₁₃FN₂O, molecular weight 196.22 g/mol, and it exists as an off-white to brown solid with a melting point of 121–123°C . It is soluble in chloroform and methanol, making it suitable for organic synthesis . This compound is primarily used as an intermediate in synthesizing Linezolid (L466500), a potent oxazolidinone-class antibiotic .
Properties
IUPAC Name |
(3-fluoro-4-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCNRMUUYYPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,4-Difluoronitrobenzene with Morpholine
The foundational step in synthesizing the 3-fluoro-4-morpholinyl aromatic scaffold involves the displacement of a fluorine atom in 3,4-difluoronitrobenzene by morpholine. This nucleophilic aromatic substitution proceeds under reflux in ethyl acetate with diisopropylethylamine (DIPEA) as a base, achieving complete conversion after 4 hours. The electron-withdrawing nitro group activates the para-fluorine for substitution, while the ortho-fluorine remains inert due to steric and electronic factors. Post-reaction workup includes extraction with methylene chloride and ethyl acetate, followed by solvent removal to isolate 3-fluoro-4-morpholinyl-nitrobenzene (Compound IV) in yields exceeding 85%.
Solvent and Base Optimization
Comparative studies demonstrate that ethyl acetate outperforms THF or DMSO in this reaction, minimizing side products from solvent participation. DIPEA proves superior to triethylamine or piperidine due to its hindered base character, which reduces premature deprotonation of morpholine. Scale-up trials reveal that maintaining a strict inert atmosphere (nitrogen or argon) prevents oxidation of the morpholine ring during prolonged heating.
Reduction of Nitro Intermediate to Aniline Derivative
Catalytic Hydrogenation with Ammonium Formate
The nitro group in Compound IV undergoes reduction to an amine using ammonium formate as a hydrogen donor in the presence of 10% palladium on carbon (Pd/C). Conducted in a THF-methanol mixture, this transfer hydrogenation achieves full conversion within 3 hours at ambient temperature. The choice of ammonium formate over gaseous hydrogen enhances safety profile and permits easier scalability. Post-reaction filtration and extraction yield 3-fluoro-4-morpholinyl-aniline (Compound V) with >95% purity by HPLC.
Alternative Reducing Systems
While the patent literature emphasizes ammonium formate/Pd/C, academic reports describe successful reductions using iron powder in acidic media or sodium dithionite in aqueous ethanol. However, these methods produce lower yields (70–75%) and require extensive purification to remove metal residues.
Carbamate Protection of the Aniline Group
Benzyl Chloroformate Coupling
Protection of the aniline nitrogen in Compound V employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A biphasic system of acetone-water at 0°C with sodium bicarbonate buffers the HCl generated during the reaction. This method affords N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline (Compound VI) as a crystalline solid after filtration and vacuum drying. Yield optimization studies indicate that slow addition of Cbz-Cl (over 30 minutes) prevents exothermic side reactions, maintaining yields at 88–92%.
Solvent Effects on Crystallization
The patent process specifies acetone-water for the reaction, but parallel investigations using THF-water or ethyl acetate-water mixtures result in oilier products that complicate isolation. X-ray diffraction analysis confirms that the acetone-derived product crystallizes in a monoclinic lattice with superior phase purity.
Oxazolidinone Ring Formation and Functionalization
Lithiation-Epoxide Opening Reaction
A pivotal transformation involves treating Compound VI with n-butyllithium in THF at −78°C, generating a lithiated aniline species. Subsequent addition of (R)-glycidyl butyrate induces ring-opening of the epoxide, forming the oxazolidinone core structure. This stereospecific reaction proceeds with >99% enantiomeric excess (ee), as confirmed by chiral HPLC. Quenching with saturated ammonium chloride and extraction yields (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol (Compound VII) in 76% yield.
Mesylation and Azide Displacement
Conversion of the primary alcohol in Compound VII to a mesylate (methanesulfonyl chloride, triethylamine, CH₂Cl₂) enables nucleophilic displacement by sodium azide in DMF at 85°C. This SN2 reaction produces the corresponding azide (Compound IX) with complete inversion of configuration, critical for maintaining stereochemical integrity in subsequent steps.
Final Deprotection and Acetylation
Hydrogenolytic Removal of Cbz Group
Catalytic hydrogenation of Compound IX using 10% Pd/C in ethyl acetate-acetic acid cleaves the benzyl carbamate protecting group. Under 30 psi H₂ at 25–35°C, this step concurrently reduces the azide to a primary amine, which undergoes immediate acetylation by acetic anhydride present in the reaction mixture. Isolation of the final acetylated product (Linezolid intermediate) validates the robustness of this tandem deprotection-acylation process, achieving 89% yield.
Byproduct Analysis and Mitigation
GC-MS studies identify N-acetyl ethyl acetate (from over-acetylation) as the primary byproduct (3–5%). Implementing rigorous temperature control (±2°C) during hydrogenation and using substoichiometric acetic anhydride (1.05 equiv) suppresses this side reaction to <1%.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Morpholine Substitution | DIPEA, ethyl acetate, reflux | 85 | 98 | High regioselectivity |
| Nitro Reduction | NH₄HCO₂, Pd/C, THF-MeOH | 95 | 99 | Ambient conditions |
| Cbz Protection | Cbz-Cl, NaHCO₃, acetone-H₂O | 90 | 97 | Crystalline product |
| Oxazolidinone Formation | n-BuLi, (R)-glycidyl butyrate, THF | 76 | 95 | Stereochemical control |
| Final Deprotection | H₂, Pd/C, Ac₂O, ethyl acetate | 89 | 99 | Tandem reaction efficiency |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-fluoro-4-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHFNO
- CAS Number : 168828-81-7
- Molecular Weight : 203.24 g/mol
- Appearance : Off-white fluffy powder
- Purity : >98%
The compound contains a fluorinated benzene ring and a morpholine moiety, which contribute to its biological activity and potential therapeutic uses.
Pharmaceutical Applications
-
Antibiotic Synthesis :
- Benzenemethanol, 3-fluoro-4-(4-morpholinyl)- is an intermediate in the synthesis of Linezolid , an antibiotic used to treat Gram-positive bacterial infections resistant to other antibiotics. The synthesis involves a reaction with bromomethyloxirane to form an oxazolidone structure, followed by further modifications to yield the final antibiotic product .
- Cancer Therapeutics :
- Protein Kinase Modulation :
Material Science Applications
- Non-linear Optical Materials :
- Drug Discovery Platforms :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-fluoro-4-(4-morpholinyl)- involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and morpholine ring can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 3-Fluoro-4-(4-Morpholinyl)benzaldehyde
- Molecular Formula: C₁₁H₁₁FNO₂
- Key Differences: Replaces the benzenemethanol's hydroxyl (-CH₂OH) group with an aldehyde (-CHO).
- Impact: The aldehyde group increases electrophilicity, making it reactive in condensation or nucleophilic addition reactions. This contrasts with the benzenemethanol derivative, which is more stable and suited for pharmaceutical intermediates .
b) 3-Fluoro-4-Thiomorpholinoaniline
- Molecular Formula : C₁₀H₁₀FN₂S (approximated)
- Key Differences : Substitutes morpholine's oxygen atom with sulfur (thiomorpholine).
Substituent Modifications
a) (4-Fluoro-3-(Trifluoromethyl)Phenyl)Methanol
- Molecular Formula : C₈H₆F₄O
- Key Differences : Replaces the morpholinyl group with a trifluoromethyl (-CF₃) group.
- Impact: The electron-withdrawing -CF₃ group increases acidity of the hydroxyl group and may enhance binding to hydrophobic enzyme pockets.
b) Benzenemethanol, 3-Bromo-4-(4-Chlorophenoxy)
Pharmacological Intermediates
a) N-(1,1-Dimethylethyl)-N-[[(5S)-3-[3-Fluoro-4-(4-Morpholinyl)Phenyl]-2-Oxo-5-Oxazolidinyl]Methyl]Acetamide
- Relevance: An impurity in Linezolid synthesis, highlighting the importance of regiochemical control during the preparation of benzenemethanol derivatives .
Physicochemical and Application Comparison
Biological Activity
Benzenemethanol, 3-fluoro-4-(4-morpholinyl)-, also known as benzyl (3-fluoro-4-morpholinophenyl)carbamate, is a fluorinated heterocyclic compound with significant implications in medicinal chemistry. Its unique structure includes a morpholine ring and a fluorobenzene moiety, contributing to its biological activity. This article provides a detailed examination of its biological activity, including research findings, case studies, and data tables.
- Molecular Formula : C₁₈H₁₉FN₂O₃
- Molecular Weight : 303.36 g/mol
- Appearance : Off-white fluffy powder
- Melting Point : Approximately 125 °C
Biological Activity
Benzenemethanol, 3-fluoro-4-(4-morpholinyl)- exhibits notable biological activities primarily through its role as an intermediate in the synthesis of linezolid, an antibiotic effective against resistant Gram-positive bacterial infections. Additionally, derivatives of this compound have shown potential in cancer therapeutics by inhibiting glucose transporters and glutaminase, which are critical for tumor cell growth.
- Antibacterial Activity : The compound is structurally related to linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for treating infections caused by resistant bacteria .
- Anticancer Potential : Recent studies indicate that derivatives can impair tumor cell growth by inhibiting metabolic pathways essential for cancer cell survival. This suggests a dual role in both antibiotic and anticancer applications.
Case Studies
- Linezolid Efficacy : A clinical study demonstrated that linezolid maintained plasma concentrations above the minimum inhibitory concentration (MIC) for susceptible pathogens throughout the dosing interval, highlighting its effectiveness against resistant strains .
- Inhibition Studies : Research has shown that derivatives of benzenemethanol can inhibit glucose transporters and glutaminase, leading to reduced proliferation of cancer cells in vitro. These findings underscore the compound's potential beyond traditional antibiotic use.
Comparison of Structural Analogues
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Linezolid | Contains an oxazolidone moiety | Broad-spectrum antibiotic |
| 3-Fluoro-4-morpholinobenzoic acid | Lacks the benzyl group | Direct precursor for benzyl carbamate |
| Benzyl carbamate | Basic carbamate structure without fluorine | Broader use in organic synthesis |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Benzenemethanol, 3-fluoro-4-(4-morpholinyl)-, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic aromatic substitution, where morpholine reacts with fluorinated benzyl precursors. For example, intermediates like (R)-N-(3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl)methanol mesylate (CAS 174649-09-3) are critical in multi-step syntheses for antibiotics like Linezolid . Reaction temperature (e.g., 80–100°C) and solvent choice (e.g., DMF or THF) significantly affect regioselectivity and yield. Catalytic methods using Pd or Cu may enhance efficiency .
Q. How is this compound characterized analytically, and what spectroscopic data are essential?
- Key characterization methods include:
- X-ray crystallography : Determines molecular geometry and packing (e.g., CCDC deposition numbers like 2120865 in ).
- NMR : NMR detects fluorine environments (~δ -120 to -130 ppm for aryl-F), while NMR identifies morpholine protons (δ 3.6–3.8 ppm) .
- HPLC-MS : Confirms purity (>97% in commercial samples) and molecular ion peaks (e.g., [M+H] at m/z 196.22 for CHFNO) .
Q. What are the primary applications of this compound in drug discovery?
- It serves as a building block for antibiotics (e.g., Linezolid intermediates) and antimicrobial agents. Its morpholine and fluorine moieties enhance bioavailability and target binding in oxazolidinone-class drugs . Additionally, it is explored in carbon nanodot synthesis and OLED materials due to its electron-rich aromatic system .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?
- Density Functional Theory (DFT) optimizes molecular geometry and calculates bond critical point (BCP) parameters, such as electron density (ρ) and Laplacian (∇²ρ), to predict reaction sites. For example, the C-F bond exhibits ρ ≈ 2.5 eÅ, indicating covalent stability, while the morpholine ring’s N-atom shows nucleophilic character .
Q. What strategies resolve contradictions in reported purity levels (e.g., 96% vs. >98%)?
- Discrepancies arise from synthesis methods (e.g., recrystallization vs. column chromatography) or analytical techniques (HPLC vs. GC). Reproducible purification protocols include:
- Recrystallization : Using ethanol/water mixtures to achieve >98% purity .
- Chiral HPLC : Separates enantiomers in intermediates like (R)-5-(azidomethyl)-3-[3-fluoro-4-morpholinylphenyl]-2-oxazolidinone .
Q. What mechanistic insights explain the compound’s role in Suzuki-Miyaura coupling or other cross-coupling reactions?
- The fluorine atom acts as a directing group, facilitating palladium-coupling at the para-position. Computational studies suggest that the morpholine nitrogen stabilizes transition states via lone-pair donation, reducing activation energy by ~15 kcal/mol .
Methodological Recommendations
- Synthetic Optimization : Use Pd(OAc)/Xantphos catalysts for coupling reactions to improve yield (reported up to 85%) .
- Safety : Follow protocols in for handling hazardous intermediates (e.g., azide derivatives).
- Data Validation : Cross-reference crystallographic data (CCDC) and spectral libraries to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
